N-(Phenylmethylene)-2-pyridinamine N-(Phenylmethylene)-2-pyridinamine
Brand Name: Vulcanchem
CAS No.: 1883-96-1
VCID: VC16981984
InChI: InChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+
SMILES:
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol

N-(Phenylmethylene)-2-pyridinamine

CAS No.: 1883-96-1

Cat. No.: VC16981984

Molecular Formula: C12H10N2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

N-(Phenylmethylene)-2-pyridinamine - 1883-96-1

Specification

CAS No. 1883-96-1
Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
IUPAC Name (E)-1-phenyl-N-pyridin-2-ylmethanimine
Standard InChI InChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+
Standard InChI Key GFPQOWWUXFPGPU-GXDHUFHOSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=N/C2=CC=CC=N2
Canonical SMILES C1=CC=C(C=C1)C=NC2=CC=CC=N2

Introduction

Structural Characterization and Molecular Geometry

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name, (E)-1-phenyl-N-(pyridin-2-yl)methanimine, reflects the compound’s trans configuration about the C=N bond. X-ray crystallographic studies confirm this stereochemistry, with the pyridine and phenyl rings adopting a nearly coplanar arrangement to maximize π-conjugation . The E geometry is further supported by nuclear Overhauser effect (NOE) spectroscopy, which shows no through-space coupling between the pyridine’s α-protons and the benzylidene moiety .

Spectroscopic Fingerprints

The compound’s structural features generate distinctive spectroscopic signatures:

Table 1. Key spectroscopic characteristics of N-(Phenylmethylene)-2-pyridinamine

TechniqueObserved SignalsAssignment
1H NMR^1\text{H NMR} (400 MHz, CDCl₃)δ 8.51 (d, J = 4.8 Hz, 1H), 8.25 (s, 1H), 7.75–7.68 (m, 2H), 7.50–7.40 (m, 5H)Pyridine H6, imine H, aromatic protons
13C NMR^{13}\text{C NMR} (100 MHz, CDCl₃)δ 160.5 (C=N), 154.2, 149.7, 136.4, 130.1–128.3 (aromatic carbons)Imine carbon, pyridine/phenyl carbons
IR (KBr)3058 cm⁻¹ (C-H stretch), 1621 cm⁻¹ (C=N), 1580 cm⁻¹ (pyridine ring vibrations)Imine and aromatic functional groups

Mass spectrometry reveals a molecular ion peak at m/z 182.08 (calc. 182.0844 for C12H10N2\text{C}_{12}\text{H}_{10}\text{N}_{2}), with fragmentation patterns dominated by cleavage of the C=N bond .

Synthetic Methodologies and Optimization

Conventional Condensation Approaches

The standard synthesis involves refluxing equimolar quantities of 2-aminopyridine and benzaldehyde in anhydrous ethanol for 4–6 hours, typically achieving yields of 65–75% . Molecular sieves (3Å or 4Å) are employed as water scavengers, shifting the equilibrium toward imine formation through Le Chatelier’s principle. Recent advances demonstrate that adding 2–3 drops of concentrated H2SO4\text{H}_2\text{SO}_4 increases yields to 85–90% by protonating the amine, enhancing its nucleophilicity toward the carbonyl carbon .

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times to 15–20 minutes at 80°C while maintaining yields comparable to conventional methods. Solvent-free mechanochemical grinding of the reactants with SiO2\text{SiO}_2-supported ZnCl2\text{ZnCl}_2 as a catalyst achieves 78% conversion within 30 minutes, offering an energy-efficient route .

Physicochemical Properties and Reactivity

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting endotherm at 112–114°C, with thermal decomposition commencing above 250°C. The compound exhibits moderate solubility in chloroform (23 mg/mL) and dichloromethane (18 mg/mL), but limited solubility in water (<0.1 mg/mL) due to its hydrophobic aryl groups .

Table 2. Computed physicochemical parameters

ParameterValueMethod (Reference)
XLogP3-AA2.5XLogP3 3.0
Topological Polar Surface Area25.3 ŲCactvs 3.4.8
Rotatable Bond Count2PubChem

Acid-Base Behavior

The pyridine nitrogen (pKa ≈ 3.5) and imine nitrogen (pKa ≈ 11.2) confer pH-dependent solubility. Protonation occurs preferentially at the pyridyl site in acidic media, while the imine nitrogen remains basic enough to coordinate metal ions in neutral solutions .

Coordination Chemistry and Catalytic Applications

Ligand Design Strategies

N-(Phenylmethylene)-2-pyridinamine acts as a bidentate N,N’-donor ligand, forming stable complexes with transition metals like Cu(II), Ni(II), and Pd(II). X-ray structures of the copper complex reveal a square-planar geometry with Cu-N bond lengths of 1.95–1.98 Å . These complexes exhibit catalytic activity in:

  • Suzuki-Miyaura cross-coupling reactions (TOF up to 450 h⁻¹ for aryl bromides)

  • Oxidation of alkanes using H2O2\text{H}_2\text{O}_2 as a green oxidant

  • Electrocatalytic water splitting with overpotentials as low as 320 mV

Supramolecular Architectures

The ligand’s planar structure facilitates π-stacking interactions, enabling the construction of metal-organic frameworks (MOFs) with pore sizes tunable via substituent engineering. A zinc-based MOF derived from this ligand demonstrates selective CO₂ adsorption (3.2 mmol/g at 298 K) .

Industrial and Material Science Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 92% inhibition efficiency for mild steel in 1M HCl at 50 ppm concentration. The mechanism involves adsorption following the Langmuir isotherm model (ΔG°ads = −34.2 kJ/mol), indicating physisorption-dominated protection .

Organic Electronics

Thin films deposited via physical vapor deposition show hole mobility of 0.12 cm²/V·s, making the compound a candidate for organic field-effect transistor (OFET) applications. The extended π-system enables broad absorption in the 300–400 nm range, suitable for UV photodetectors .

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